REACTION_SMILES
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[CH3:21][C:22](=[O:23])[O-:24].[Na+:20].[OH:1][c:2]1[cH:3][cH:4][cH:5][c:6]([OH:7])[cH:8]1.[OH:9][C:10](=[O:11])[CH2:12][c:13]1[cH:14][cH:15][c:16]([Cl:17])[cH:18][cH:19]1>>[OH:1][c:2]1[cH:3][cH:4][c:5]([C:10](=[O:9])[CH2:12][c:13]2[cH:14][cH:15][c:16]([Cl:17])[cH:18][cH:19]2)[c:6]([OH:7])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cccc(O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)Cc1ccc(Cl)cc1
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Name
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Type
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product
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Smiles
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O=C(Cc1ccc(Cl)cc1)c1ccc(O)cc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |